Enhanced Hydrogen-Bond Donor Count
2-Amino-1,3-dimethylguanidine hydroiodide possesses four hydrogen‑bond donors (HBD) compared to three for the des‑amino analog N,N'-dimethylguanidine hydroiodide, as computed from their molecular structures [1]. This additional donor arises from the N‑amino group and is expected to enhance engagement with biological targets requiring multiple H‑bond interactions .
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | 4 (computed by Cactvs 3.4.6.11, PubChem release 2019.06.18) [1] |
| Comparator Or Baseline | N,N'-Dimethylguanidine hydroiodide: 3 (inferred from structure C₃H₁₀IN₃, no N‑amino group) |
| Quantified Difference | +1 HBD (33 % increase) |
| Conditions | In silico descriptor calculation; experimental validation of binding advantage is context‑dependent. |
Why This Matters
A higher HBD count can directly translate into stronger, more specific intermolecular interactions, which is critical when selecting a guanidine building block for structure‑based drug design.
- [1] PubChem Compound Summary CID 12252705. 2-Amino-1,3-dimethylguanidine hydroiodide – Chemical and Physical Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12252705 (accessed 2026‑05‑02). View Source
